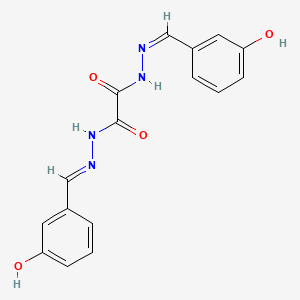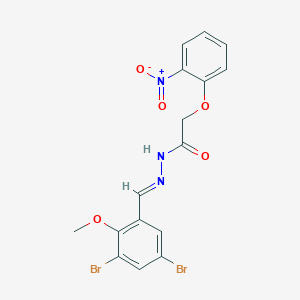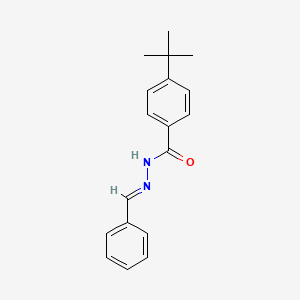![molecular formula C14H19Cl2NO3 B3855445 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855445.png)
4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine
説明
4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine, also known as 2,4-D, is a widely used herbicide that belongs to the phenoxy family of chemicals. It was first synthesized in the 1940s and has since become one of the most commonly used herbicides in the world.
作用機序
The mechanism of action of 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine involves the disruption of plant hormone balance. Specifically, 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine is a synthetic auxin that mimics the natural plant hormone indoleacetic acid (IAA). By binding to the same receptors as IAA, 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine disrupts the normal hormone balance in plants, leading to uncontrolled growth and eventually death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine are well-documented. In plants, 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine causes uncontrolled growth, leading to twisting and bending of stems and leaves. Additionally, 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine causes chlorosis (yellowing) of leaves, which is a result of disrupted chlorophyll synthesis. In animals, 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine is rapidly metabolized and excreted, with no significant toxicity reported at low doses.
実験室実験の利点と制限
The advantages of using 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine in lab experiments include its low cost, availability, and efficacy in controlling unwanted plant growth. However, 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine has some limitations, including its potential to affect the results of experiments by altering plant hormone balance. Additionally, 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine can have unintended effects on non-target organisms in the environment.
将来の方向性
There are several future directions for research on 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of new and improved herbicides that are more effective and have fewer unintended effects on the environment. Additionally, research is needed to better understand the mechanisms of action of 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine and other herbicides, as well as their potential effects on non-target organisms. Finally, there is a need for research on the long-term effects of herbicide use on soil health and biodiversity.
Conclusion:
In conclusion, 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine, or 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine, is a widely used herbicide that has many scientific research applications. Its mechanism of action involves the disruption of plant hormone balance, leading to uncontrolled growth and eventually death. While 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine has many advantages for lab experiments, it also has limitations and potential unintended effects on the environment. Future research is needed to better understand the mechanisms of action of 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine and other herbicides, as well as their potential effects on non-target organisms.
科学的研究の応用
4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine is widely used in scientific research as a tool for studying plant growth and development. It is used to control weeds and unwanted plant growth in experimental plots, allowing researchers to study the effects of different treatments on plant growth and development. Additionally, 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine is used to induce somatic embryogenesis in plants, which is a valuable technique for plant breeding and genetic engineering.
特性
IUPAC Name |
4-[2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO3/c15-12-1-2-14(13(16)11-12)20-10-9-19-8-5-17-3-6-18-7-4-17/h1-2,11H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTRLNTXYXNNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855363.png)

![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3855373.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855379.png)
![3-[(4-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3855381.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3855390.png)

![4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid](/img/structure/B3855408.png)
![N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B3855412.png)
![2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855418.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3855423.png)

![(2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3855437.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3855448.png)